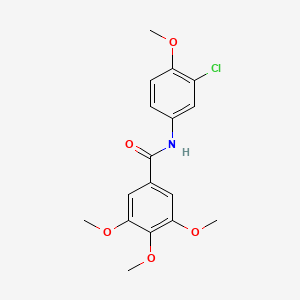

N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide

Description

N-(3-Chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl core and a 3-chloro-4-methoxyphenyl group attached to the amide nitrogen. The chloro and methoxy substituents on the aromatic ring contribute to its unique electronic and steric properties, influencing both its physicochemical characteristics and interactions with biological targets.

Properties

CAS No. |

329197-80-0 |

|---|---|

Molecular Formula |

C17H18ClNO5 |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C17H18ClNO5/c1-21-13-6-5-11(9-12(13)18)19-17(20)10-7-14(22-2)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |

InChI Key |

TVAROKKOIOJGIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited IC50 values in the micromolar range, indicating potent activity against this cell line.

- HCT-116 (colon cancer) : Similar cytotoxicity was observed, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A recent study highlighted that derivatives of this compound inhibited cell proliferation by increasing apoptotic cells in treated cultures. This suggests that N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- Mechanism : It is hypothesized that the compound reduces nitric oxide production in macrophages, thus mitigating inflammatory responses.

In Silico Studies

In silico evaluations have been performed to assess the druggability of this compound. These studies predict high gastrointestinal absorption and potential blood-brain barrier penetration. Such characteristics are essential for developing effective oral medications .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Aromatic Ring

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () :

- Synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline.

- Exhibits a bromine atom at the para position, leading to distinct crystal packing through N-H···O hydrogen bonds .

- Key Difference : Bromine's larger atomic radius and polarizability compared to chlorine may alter solubility and intermolecular interactions.

- N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (Compound 18, ): Features a fluorobenzyl group instead of a chloromethoxyphenyl moiety. Demonstrated inactivity against oral squamous cell carcinoma (SCC9) cells, highlighting the critical role of substituent positioning and electronic effects in biological activity .

Heterocyclic and Complex Substituents

- Molecular weight (404.87 g/mol) and logP values differ significantly from the target compound, affecting bioavailability .

- N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide (CAS 356529-23-2, ): Substituted with a nitrile group, which is strongly electron-withdrawing. Lower molecular weight (312.32 g/mol) and higher polarity may reduce membrane permeability compared to the chloro-methoxy analog .

Physicochemical Properties

Notes:

- Melting points for analogs vary widely (e.g., 222–263°C for furan derivatives in ), suggesting differences in crystallinity and stability .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a trimethoxybenzamide core that is known for its diverse biological properties. The presence of methoxy groups enhances its lipophilicity and potential bioactivity. The chlorinated phenyl substituent may contribute to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress, resulting in cellular damage and apoptosis in susceptible cell lines .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and related compounds:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.65 µM against HepG2 liver cancer cells .

- Mechanistic Studies : In vitro studies have shown that the compound can activate caspases involved in the apoptotic pathway and disrupt mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest that it possesses activity against certain bacterial strains, although further research is needed to delineate its efficacy and mechanism of action in this context.

Case Studies

- HepG2 Cell Line Study :

- MCF-7 Cell Line Study :

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be fine-tuned to maximize yield and purity?

The synthesis typically involves coupling 3-chloro-4-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions. Key steps include:

- Amide bond formation : Use of a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Purity is confirmed via HPLC (>95%) .

- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (6–8 hours) improves yields to ~70–80% .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be applied to confirm the structure of this compound?

- 1H and 13C NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm for the 3-chloro-4-methoxyphenyl group) and methoxy resonances (δ 3.7–3.9 ppm for OCH3 groups). The amide proton appears at δ 10.2–11.5 ppm .

- X-ray crystallography : SHELX software is used to resolve crystal structures, confirming dihedral angles between aromatic rings (e.g., 45–60°) and hydrogen-bonding patterns .

Q. What analytical methods are recommended to assess the purity of This compound?

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm .

- Thin-layer chromatography (TLC) : Ethyl acetate/hexane (3:7) as the mobile phase, with Rf ≈ 0.5 .

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calcd. 420.1214) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Tyrosinase inhibition : Spectrophotometric assays using L-DOPA as a substrate (IC50 determination) .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .

Q. How can solubility challenges be addressed during in vitro testing?

- Solubility enhancers : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes in aqueous buffers .

- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) on the benzamide moiety .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological activity?

- Systematic substitution : Replace methoxy groups with halogens (e.g., -F, -Cl) or bulkier substituents to assess steric/electronic effects on enzyme binding .

- In vitro profiling : Compare IC50 values across analogs to identify critical functional groups (e.g., 3,4,5-trimethoxybenzamide as a pharmacophore) .

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Molecular docking validation : Re-evaluate force fields (e.g., AMBER vs. CHARMM) and solvation models to align docking scores with experimental inhibition constants (Ki) .

- Dose-response refinement : Test compound concentrations across a wider range (e.g., 0.1–500 μM) to capture non-linear effects .

Q. What mechanistic studies are recommended to probe its interaction with biological targets?

- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for tyrosinase .

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., recombinant acetylcholinesterase) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Q. How can polymorphism impact its crystallographic and pharmacological properties?

Q. What methodologies are effective for studying synergistic effects with other therapeutic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.